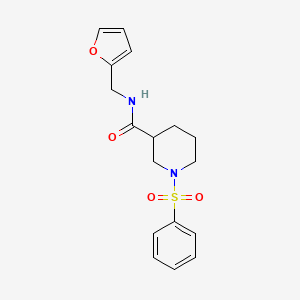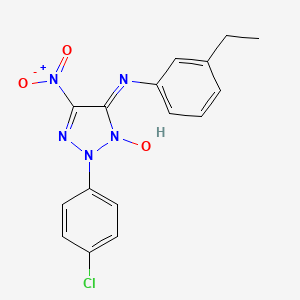
N-(2-furylmethyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide
説明
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, starting from basic piperidine or phenylsulfonyl derivatives. For instance, Khalid et al. (2014) describe a synthesis process for N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, beginning with ethyl piperidine-4-carboxylate and proceeding through a series of reactions to achieve the final derivatives. These compounds were synthesized by reacting piperidine-4-carbohydrazide with various alkyl/aryl sulfonyl chlorides, indicating a modular approach to synthesizing complex sulfonamide derivatives (Khalid, Rehman, & Abbasi, 2014).
Molecular Structure Analysis
The molecular structure of such compounds typically features a piperidine core, substituted with phenylsulfonyl and other functional groups. The structure-activity relationship (SAR) studies, as discussed by researchers, often focus on modifying these groups to explore biological activities. For instance, Wang et al. (2006) developed l-piperazine-2-carboxylic acid derived N-formamides, highlighting the importance of the arene sulfonyl group for catalytic activity, which could be analogous to the phenylsulfonyl group's role in the target compound's activity (Wang, Cheng, Wu, Wei, & Sun, 2006).
Chemical Reactions and Properties
The chemical reactivity of such molecules often involves their functional groups, such as the sulfonyl and carboxamide groups, which can participate in various chemical transformations. For example, Hussain et al. (2017) studied the enzyme inhibitory activity of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, indicating that the sulfonyl and furylmethyl groups play significant roles in biological activity (Hussain et al., 2017).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their practical application and formulation. However, specific data on "N-(2-furylmethyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide" were not directly found, suggesting a gap in the literature for this particular compound.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability, are determined by the functional groups present. Compounds with phenylsulfonyl and piperidine groups typically exhibit specific reactivity patterns, including potential enzymatic inhibition, as seen in the synthesis and evaluation of similar molecules for biological activities (Abbasi et al., 2013; Hussain et al., 2017).
特性
IUPAC Name |
1-(benzenesulfonyl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c20-17(18-12-15-7-5-11-23-15)14-6-4-10-19(13-14)24(21,22)16-8-2-1-3-9-16/h1-3,5,7-9,11,14H,4,6,10,12-13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBLLQRIOOYUAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-bicyclo[2.2.1]hept-2-yl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4188377.png)
![methyl 4-[(3-chloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B4188384.png)
![N~2~-(4-bromo-3-methylphenyl)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4188387.png)
![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2-(2-thienyl)acetamide](/img/structure/B4188394.png)
![ethyl 1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4188399.png)
![N-(4-acetylphenyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4188402.png)
![N-(2-cyanophenyl)-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B4188411.png)
![ethyl 2-[(2-{[4-(1-adamantyl)phenyl]amino}-2-oxoethyl)thio]-4-amino-5-pyrimidinecarboxylate](/img/structure/B4188415.png)

![2-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)-N-(3-methoxypropyl)acetamide](/img/structure/B4188437.png)
![{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4188439.png)
![N-[2-(difluoromethoxy)phenyl]-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4188441.png)
![N-(2-furylmethyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4188451.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(3-fluorophenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4188475.png)